molecular formula C7H16ClNO B1435506 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 1803590-22-8

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No. B1435506
M. Wt: 165.66 g/mol
InChI Key: WBUHMNLOCYKRGH-UHFFFAOYSA-N
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Description

“3-ethoxy-N-methylcyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803590-22-8 . It is a versatile compound with exciting applications in scientific research. This compound offers a myriad of possibilities due to its unique structure and properties, making it a valuable tool for various studies and experiments.


Molecular Structure Analysis

The molecular weight of “3-ethoxy-N-methylcyclobutan-1-amine hydrochloride” is 165.66 . The Inchi Code is 1S/C7H15NO.ClH/c1-3-9-7-4-6 (5-7)8-2;/h6-8H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“3-ethoxy-N-methylcyclobutan-1-amine hydrochloride” has a molecular weight of 165.66 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Ethoxycyclobutanones, closely related to 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, have been used in formal [4+2] cycloadditions with silyl enol ethers, producing highly oxygenated cyclohexanone derivatives. This method is key for stereoselective preparation of complex organic compounds (Matsuo, Negishi, & Ishibashi, 2009).
  • The compound has been involved in Tin(IV) chloride catalyzed cycloaddition reactions with allylsilanes, leading to the formation of cyclohexan-1-ones, a critical step in synthesizing various organic compounds (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Biomedical Applications

  • A derivative, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, and its hydrochloride, which are structurally related to 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, demonstrated significant antineoplastic activity against various cancer cell lines (Pettit et al., 2003).

Safety And Hazards

The safety information for “3-ethoxy-N-methylcyclobutan-1-amine hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for detailed safety and handling information .

properties

IUPAC Name

3-ethoxy-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-6(5-7)8-2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHMNLOCYKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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